molecular formula C16H16N2O4 B13690897 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid

3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid

Cat. No.: B13690897
M. Wt: 300.31 g/mol
InChI Key: CCDHALRZAVADNC-UHFFFAOYSA-N
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Description

3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing more complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

Industry

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid depends on its interactions with molecular targets. The amino and carboxylic acid groups may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylbenzoic acid: Similar structure but lacks the additional amino and carboxylic acid groups.

    2-Amino-4-carboxybenzoic acid: Similar functional groups but different substitution pattern.

Uniqueness

3-Amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct reactivity and applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-amino-4-(2-amino-4-carboxy-6-methylphenyl)-5-methylbenzoic acid

InChI

InChI=1S/C16H16N2O4/c1-7-3-9(15(19)20)5-11(17)13(7)14-8(2)4-10(16(21)22)6-12(14)18/h3-6H,17-18H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

CCDHALRZAVADNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=C(C=C(C=C2C)C(=O)O)N)N)C(=O)O

Origin of Product

United States

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